N-Isopropyl-3-phenylpropan-1-amine

Vue d'ensemble

Description

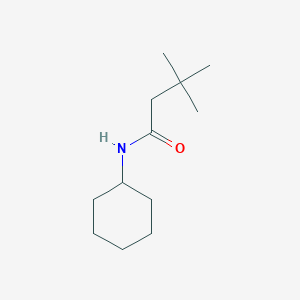

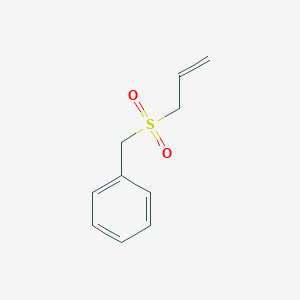

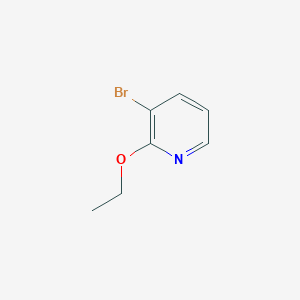

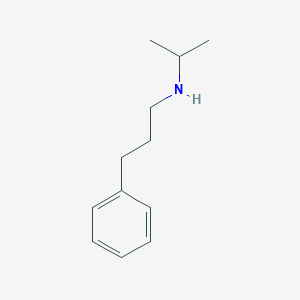

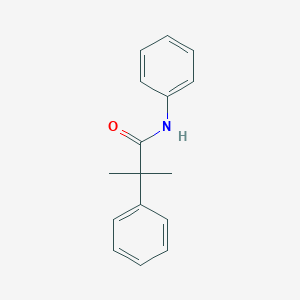

“N-Isopropyl-3-phenylpropan-1-amine” is an organic compound that belongs to the class of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . The compound has a molecular weight of 177.2864 dalton .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, transaminases have been used for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis

The molecular structure of amines is characterized by the presence of a nitrogen atom bonded to hydrocarbon groups. In the case of “this compound”, the nitrogen atom is bonded to an isopropyl group and a 3-phenylpropan-1-amine group .Physical And Chemical Properties Analysis

Amines, in general, have higher boiling points than alkanes but lower than alcohols of comparable molar mass . They are capable of hydrogen bonding, which influences their physical properties .Applications De Recherche Scientifique

Enzymatic N-Demethylation Studies

N-Isopropyl-3-phenylpropan-1-amine has been studied in the context of enzymatic N-demethylation. Research involving tertiary amines like this compound has shown kinetic isotope effects in enzymatic N-demethylation, indicating the cleavage of the C-H bond of the N-methyl group as a rate-limiting step in the process (Abdel-Monem, 1975).

Synthesis of Pyrimidines

The compound has been used in reactions with halonitriles to synthesize pyrimidines containing fluoro- and chloro-groups. These reactions offer a new route to create pyrimidines with two polyhaloalkyl groups (Sosnovskikh, Usachev, & Röschenthaler, 2002).

LDL Receptor Upregulation

Research involving the synthesis of this compound derivatives has led to the development of compounds that upregulate the low-density lipoprotein (LDL) receptor. This demonstrates its potential application in medical research, particularly concerning cholesterol management (Ito et al., 2002).

NMR Spectra Analysis

This compound and its derivatives have been the subject of nuclear magnetic resonance (NMR) spectroscopy studies. These studies contribute to the identification and characterization of psychoactive substances, assisting forensic and harm-reduction organizations (Chapman, 2017).

Optimization in Enzymatic Kinetic Resolution

The compound has been evaluated in the context of enzymatic kinetic resolution, particularly regarding its activity as an acylating agent. This research is crucial in understanding the selective N-acylation of chiral amines, which has broad implications in organic chemistry and pharmaceutical development (Olah et al., 2018).

Impurity Analysis in Pharmaceutical Products

This compound has been studied in the context of identifying and characterizing impurities in pharmaceutical formulations. This research is vital for ensuring the quality and safety of pharmaceutical products (Prakash et al., 2014).

Mécanisme D'action

Target of Action

N-Isopropyl-3-phenylpropan-1-amine, also known as 3-Phenylpropylamine, primarily targets Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other cellular processes.

Mode of Action

It is known to inhibit the formation of biofilms, which are complex structures of microorganisms . This inhibition likely involves interaction with its primary targets, Trypsin-1 and Trypsin-2 .

Biochemical Pathways

3-Phenylpropylamine affects the Quorum Sensing (QS) pathway . QS is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population. In similar fashion, some social insects use quorum sensing to determine where to nest.

Result of Action

3-Phenylpropylamine has been found to inhibit the formation of biofilms by Serratia marcescens , a multidrug-resistant bacterium . This results in enhanced susceptibility of the bacteria to antibiotics . It also regulates the expression of virulence- and biofilm-related genes .

Action Environment

The action of 3-Phenylpropylamine can be influenced by environmental factors. This suggests that the compound’s efficacy may be influenced by factors such as bacterial density and the presence of other compounds .

Analyse Biochimique

Biochemical Properties

N-Isopropyl-3-phenylpropan-1-amine has been shown to inhibit biofilm formation in certain bacterial species . It interacts with various biomolecules involved in the quorum sensing (QS) system, a key regulator of biofilm formation and virulence factor production .

Cellular Effects

In the bacterium Serratia marcescens, this compound has been found to inhibit the production of several virulence factors, including prodigiosin, protease, lipase, hemolysin, and swimming . This suggests that the compound may influence cell function by modulating the expression of genes involved in these processes .

Molecular Mechanism

The molecular mechanism of action of this compound appears to involve the occlusion of QS . By inhibiting QS, the compound can reduce the production of virulence factors and biofilm formation, thereby reducing the pathogenicity of the bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the inhibitory effect of this compound on biofilm formation increases with higher concentrations of the drug . At a concentration of 50 μg/mL, it has been shown to reduce biofilm formation by 48% .

Metabolic Pathways

Given its impact on QS, it is likely that it interacts with enzymes or cofactors involved in this signaling pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. Its ability to inhibit QS suggests that it may be able to penetrate bacterial cells and interact with intracellular targets .

Propriétés

IUPAC Name |

3-phenyl-N-propan-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-11(2)13-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11,13H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDHSWAZTKYTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465025 | |

| Record name | N-ISOPROPYL-3-PHENYLPROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87462-11-1 | |

| Record name | N-ISOPROPYL-3-PHENYLPROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B180930.png)

![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)